An In-depth Technical Guide on 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8)
An In-depth Technical Guide on 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant application in the synthesis of the PARP inhibitor, Niraparib. Furthermore, this guide elucidates the mechanism of action of Niraparib through the PARP inhibition signaling pathway, offering valuable insights for researchers in oncology and drug discovery.
Chemical and Physical Properties
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a substituted aromatic nitrile that serves as a valuable building block in the synthesis of complex organic molecules. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to the parent molecule and its derivatives.[1]
| Property | Value |
| CAS Number | 220227-59-8 |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
| Synonyms | 2-Fluoro-5-(trifluoromethyl)benzyl cyanide |
| Calculated LogP | 2.91 |
| Topological Polar Surface Area (TPSA) | 23.79 Ų |
| Boiling Point | 209.6 °C at 760 mmHg |
| Flash Point | 94.2 °C |
Experimental Protocols
Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
A common and effective method for the synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is through the nucleophilic substitution of 2-fluoro-5-(trifluoromethyl)benzyl bromide with a cyanide salt. The following protocol is a representative example of this transformation.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
A mixture of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), water (approximately 2 volumes relative to the bromide), and absolute ethanol (approximately 8 volumes relative to the bromide) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is stirred and heated under reflux for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a significant volume of water (approximately 50 volumes relative to the initial bromide).
-
The aqueous mixture is then extracted with diethyl ether (e.g., 3 x 10 volumes).
-
The combined organic extracts are dried over anhydrous potassium carbonate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification of the crude 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is achieved by vacuum distillation to afford the final product.[2]
Application in Drug Development: Synthesis of Niraparib
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a crucial intermediate in the synthesis of Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly ovarian and breast cancer.[1][3] The synthesis involves the reaction of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile with other building blocks to construct the final complex structure of the drug.
Below is a simplified workflow illustrating the integration of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in the synthesis of Niraparib.
Signaling Pathway: PARP Inhibition by Niraparib
Niraparib exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[4] These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity.
When Niraparib is administered, it inhibits PARP, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the compromised HR pathway leads to genomic instability, cell cycle arrest, and ultimately apoptosis (programmed cell death). This mechanism of action is an example of synthetic lethality, where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) results in cell death.[4][6]
The following diagram illustrates the PARP inhibition signaling pathway and the mechanism of action of Niraparib.
References
- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. pubs.acs.org [pubs.acs.org]
